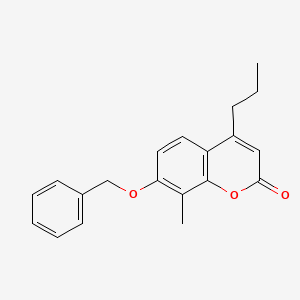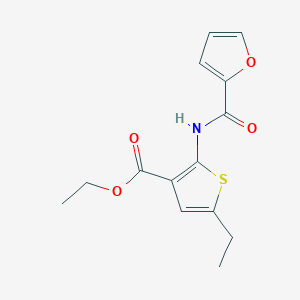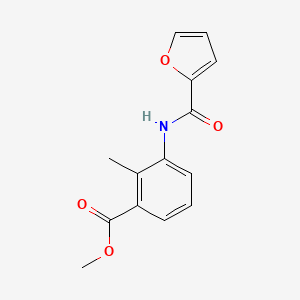![molecular formula C15H16FNO2S B5764231 N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide, also known as FPEMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory and pain pathways. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been shown to modulate the activity of neurotransmitters in the central nervous system, resulting in its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been shown to modulate the activity of neurotransmitters such as GABA and glutamate, resulting in its anticonvulsant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide also has some limitations. Its mechanism of action is not fully understood, and its toxicity profile has not been fully evaluated.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide. Firstly, further studies are needed to elucidate its mechanism of action and to evaluate its toxicity profile. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be further investigated for its potential use in the treatment of neurodegenerative diseases and cancer. Additionally, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be modified to improve its pharmacokinetic properties and efficacy. Finally, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide can be used as a lead compound for the development of new drugs with similar or improved therapeutic properties.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-inflammatory, analgesic, anticonvulsant, neuroprotective, and anticancer properties. Further research is needed to elucidate its mechanism of action, evaluate its toxicity profile, and explore its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide involves the reaction between 4-fluoroacetophenone and N-phenylmethanesulfonamide in the presence of a base and a solvent. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide has been reported to possess anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c16-15-8-6-13(7-9-15)10-11-17-20(18,19)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAJJHXJSAVCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone [1-(4-nitrophenyl)ethylidene]hydrazone](/img/structure/B5764168.png)
![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
![2-cyano-3-[(5-methyl-3-isoxazolyl)amino]-2-propenethioamide](/img/structure/B5764175.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N'-(4-cyanobenzylidene)acetohydrazide](/img/structure/B5764187.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)


![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)
